

An In-depth Technical Guide to the Flash Point of 2-Ethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the flash point of **2-Ethoxyethanol**, a widely used solvent in commercial and industrial applications.[1] The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.[2] This document, intended for researchers, scientists, and drug development professionals, details the flash point of **2-Ethoxyethanol**, the standard methodologies for its determination, and relevant safety considerations.

Physical and Chemical Properties of 2-Ethoxyethanol

2-Ethoxyethanol, also known as ethylene glycol monoethyl ether or Cellosolve, is a colorless liquid with a sweet, ether-like odor.[3][4] It is miscible with water and many organic solvents.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Ethoxyethanol**

Property	Value	
Molecular Formula	C4H10O2	
CAS Number	110-80-5	
Molecular Weight	90.12 g/mol	
Boiling Point	135 °C / 275 °F[5]	
Melting Point	-70 °C / -94 °F[5]	
Specific Gravity	0.930[5]	
Vapor Density	3.1 (Air = 1.0)[5]	
Vapor Pressure	5 mbar @ 20 °C[5]	
Autoignition Temperature	235 °C / 455 °F[6]	
Explosive Limits in Air	LEL: 1.7%[3], UEL: 15.7%[3]	

Flash Point of 2-Ethoxyethanol

The flash point of **2-Ethoxyethanol** is a key indicator of its flammability. Various sources report slightly different values, which can be attributed to the use of different experimental methods, primarily the closed-cup and open-cup techniques. Closed-cup methods generally yield lower flash points as they are better at containing the vapors, leading to a more conservative and stringent flammability assessment.[7]

Table 2: Reported Flash Point Values for 2-Ethoxyethanol

Flash Point	Method	Source
40 °C / 104 °F	Not Specified	[5]
44 °C	Closed-Cup (c.c.)	[8]
120 °F (approximately 49 °C)	Closed-Cup (C.C.)	[3]
40 °C	Closed-Cup (c.c.)	[9]

It is crucial for laboratory safety and regulatory compliance to consider the method of determination when referencing flash point data.

Experimental Protocols for Flash Point Determination

The two most common methods for determining the flash point of petroleum products and other liquids are the Pensky-Martens closed-cup test and the Cleveland open-cup method.

Pensky-Martens Closed-Cup Method (ASTM D93)

This method is suitable for determining the flash point of flammable liquids and is often specified in regulations for its precision in detecting contaminants.[10][11]

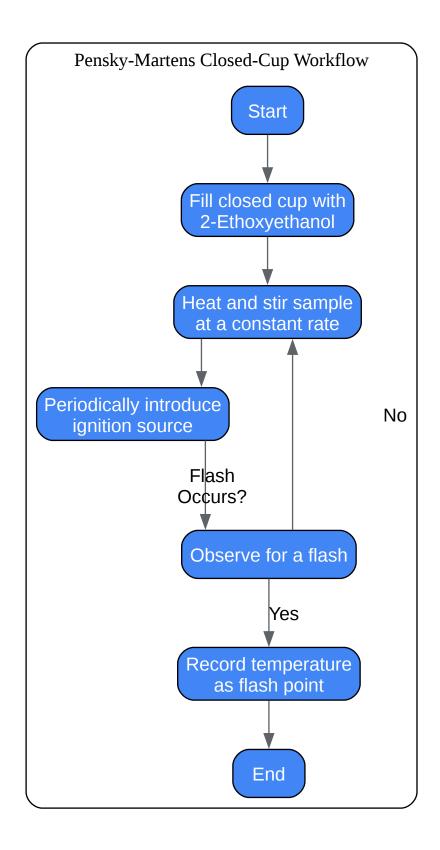
Experimental Protocol:

- Sample Preparation: A brass test cup of specified dimensions is filled with the 2-Ethoxyethanol sample to a designated mark.[10][11]
- Apparatus Setup: The cup is fitted with a close-fitting lid that has apertures for a stirrer, a thermometer, and an ignition source.[11]
- Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred to ensure temperature uniformity and equilibrium between the liquid and vapor phases.[7][10]
- Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space through an opening in the lid.[7][10]
- Flash Point Determination: The flash point is the lowest temperature, corrected to a standard barometric pressure, at which the application of the ignition source causes the vapors of the specimen to ignite with a distinct flash inside the cup.[11]

Cleveland Open-Cup Method (ASTM D92)

The Cleveland open-cup method is used to determine both the flash point and the fire point of petroleum products.[12][13] The fire point is the temperature at which the substance will sustain

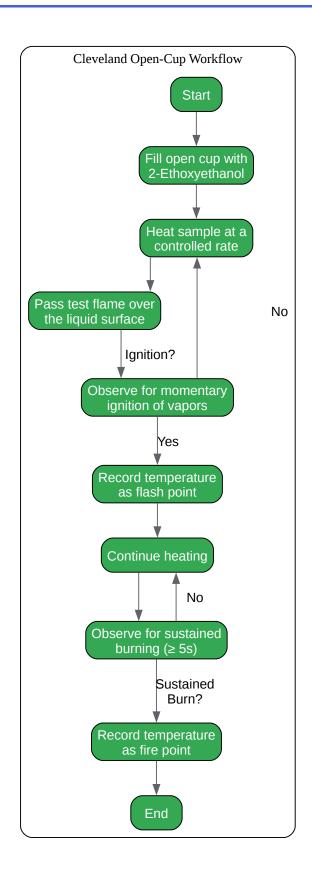
combustion for at least five seconds.[14] This method is generally more suitable for less volatile liquids with higher flash points.[15]


Experimental Protocol:

- Sample Preparation: A specified amount of the 2-Ethoxyethanol sample is placed in an open brass cup.[12][15]
- Apparatus Setup: The cup is heated from below at a controlled rate. A thermometer is suspended in the liquid to monitor the temperature.[14]
- Heating: The temperature of the sample is increased rapidly at first, and then at a slower, constant rate as the expected flash point is approached.[12][13]
- Ignition Test: A small test flame is passed horizontally across the surface of the liquid at specified temperature intervals.[12][15]
- Flash Point Determination: The flash point is the lowest temperature at which the vapors above the liquid surface ignite momentarily upon application of the test flame.[12][14]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the two primary methods for flash point determination.



Click to download full resolution via product page

Caption: Pensky-Martens Closed-Cup experimental workflow.

Click to download full resolution via product page

Caption: Cleveland Open-Cup experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Ethoxyethanol Wikipedia [en.wikipedia.org]
- 2. spectro-oil.com [spectro-oil.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]
- 5. WERCS Studio Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Pensky–Martens closed-cup test Wikipedia [en.wikipedia.org]
- 8. 2-ETHOXYETHANOL [training.itcilo.org]
- 9. carlroth.com [carlroth.com]
- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests The ANSI Blog [blog.ansi.org]
- 11. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Cleveland open-cup method Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. studylib.net [studylib.net]
- 15. dynalene.com [dynalene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Flash Point of 2-Ethoxyethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086334#understanding-the-flash-point-of-2ethoxyethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com